molecular formula C14H14N2O5S B3958592 N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B3958592
M. Wt: 322.34 g/mol
InChI Key: LWRHTHQUEPYZBR-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a nitrobenzene ring, with additional hydroxyl and dimethyl substitutions on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the nitration of 4-hydroxy-2,5-dimethylphenyl to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the hydroxyl group results in a ketone or aldehyde.

Scientific Research Applications

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.

    2,5-dimethyl-4-hydroxy-3(2H)-furanone: Another compound with similar structural features, used in the food industry.

Uniqueness

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-9-7-14(17)10(2)6-13(9)15-22(20,21)12-5-3-4-11(8-12)16(18)19/h3-8,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRHTHQUEPYZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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